1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea
Description
Properties
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c25-20-10-16(12-23-21(26)22-9-8-15-4-2-1-3-5-15)13-24(20)17-6-7-18-19(11-17)28-14-27-18/h1-7,11,16H,8-10,12-14H2,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMMYCUOKQPOTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivativeThe final step involves the formation of the phenethylurea group through a condensation reaction with phenethylamine and isocyanate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties and ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities with analogous compounds:
Key Observations
Core Structure Variations: The target compound’s pyrrolidinone core contrasts with pyrazole (e.g., ) or enone (e.g., ) scaffolds in analogs. Pyrrolidinones offer conformational restraint, which may influence binding specificity .
Piperonyl (benzo[d][1,3]dioxol-5-yl) groups are conserved across analogs, suggesting a role in bioactivity, possibly via interactions with aromatic binding pockets .
Silane-protected intermediates () and LiHMDS-mediated reactions () are common strategies for similar compounds.
The urea group in the target may mimic bioactive ureas in drugs (e.g., kinase inhibitors), though experimental validation is needed.
Conformational and Crystallographic Insights
- The pyrrolidinone ring’s puckering (quantified via Cremer-Pople coordinates ) could influence the spatial orientation of the piperonyl group. Computational tools like Mercury () and SHELX () enable analysis of crystal packing and hydrogen-bonding networks, critical for structure-activity relationships.
Research Implications
- Drug Design: The urea moiety and pyrrolidinone core position the target as a candidate for neurodegenerative or metabolic disease research, given precedents in similar compounds .
Biological Activity
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea is a compound of interest due to its potential therapeutic applications. The benzo[d][1,3]dioxole moiety is known for its biological activities, including anticancer and anticonvulsant effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzo[d][1,3]dioxole group, a pyrrolidine derivative, and a phenethylurea structure, which are key to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance, compounds conjugated with arsenicals showed strong inhibition against various cancer cell lines, including leukemia and solid tumors. The mechanism involves the downregulation of the thioredoxin system in cancer cells, leading to apoptosis without affecting normal cells .
Table 1: Anticancer Efficacy of Benzo[d][1,3]dioxole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| PZ2 | Molm-13 | 10 | Trx system inhibition |
| PFZ2 | HeLa | 15 | Apoptosis induction |
| MAZ2 | 4T1 | 20 | Reactive oxygen species generation |
Anticonvulsant Activity
The anticonvulsant potential of related compounds has been explored extensively. For example, derivatives that incorporate the methylenedioxyphenyl ring have shown promise in modulating GABAergic activity, which is crucial for seizure control. These compounds interact with GABA receptors and have been tested in animal models for efficacy .
Study 1: Efficacy in Tumor Models
A study published in Nature Communications evaluated the effectiveness of benzo[d][1,3]dioxole derivatives in mouse models of leukemia. The results indicated that these compounds significantly reduced tumor burden and improved survival rates when administered bi-weekly compared to control groups .
Study 2: Pharmacokinetics and Safety
Research conducted on the pharmacokinetics of this compound showed favorable absorption and distribution profiles. Toxicology assessments indicated minimal side effects at therapeutic doses, supporting its potential for clinical use .
Q & A
Q. Advanced Process Optimization
- Green Chemistry : Use of solvent-free conditions or ionic liquids to reduce waste and improve atom economy .
- Flow Reactors : Continuous flow systems enhance reaction control, minimize side products, and scale up synthesis .
- Computational Modeling : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to guide experimental conditions .
How should researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial effects)?
Q. Data Contradiction Analysis
- Structural Comparisons : Benchmark against analogs (e.g., 1-(4-(Benzodioxol-5-yloxy)but-2-ynyl)-3-(2,6-difluorophenyl)urea) to identify substituent effects on target selectivity .
- Assay Validation : Replicate experiments under standardized conditions (e.g., cell line specificity, concentration ranges) to isolate variables .
- Mechanistic Studies : Use enzyme inhibition assays (e.g., kinase profiling) or receptor-binding studies to clarify mode of action .
What computational tools are critical for designing derivatives with enhanced bioactivity?
Q. Computational Drug Design
- Molecular Docking : Predict binding affinities to targets like cyclooxygenase-2 (COX-2) or tubulin using AutoDock or Schrödinger .
- SAR Modeling : Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent properties (e.g., logP, Hammett constants) with activity .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic profiles to prioritize derivatives with optimal bioavailability .
What in vitro and in vivo assays are recommended to evaluate therapeutic potential?
Q. Biological Screening
- In Vitro :
- In Vivo :
How do structural modifications (e.g., fluorination, methoxy groups) impact biological activity?
Q. Structure-Activity Relationship (SAR)
- Benzodioxole Substitution : Electron-rich groups (e.g., methoxy) enhance DNA intercalation but may reduce metabolic stability .
- Phenethyl Chain Flexibility : Bulky substituents on urea nitrogen improve receptor binding but may hinder solubility .
- Pyrrolidinone Modifications : Methylation at the 3-position increases lipophilicity, affecting blood-brain barrier penetration .
What experimental design principles minimize variability in pharmacological studies?
Q. Statistical and Methodological Rigor
- Design of Experiments (DoE) : Fractional factorial designs screen critical variables (e.g., temperature, catalyst loading) to optimize reaction conditions .
- Blinding and Randomization : Reduce bias in animal studies by randomizing treatment groups and blinding evaluators .
- Reproducibility Protocols : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw data publicly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
